Product packaging for Fmoc-2,5-dichloro-L-homophenylalanine(Cat. No.:)

Fmoc-2,5-dichloro-L-homophenylalanine

Cat. No.: B8179212
M. Wt: 470.3 g/mol
InChI Key: UOCBTSHHSQSHBI-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-2,5-dichloro-L-homophenylalanine is a non-natural, Fmoc-protected amino acid specifically designed for solid-phase peptide synthesis (SPPS) and the development of novel functional materials. The compound features a homophenylalanine scaffold—a phenylalanine analog with an extended side chain—substituted with chlorine atoms at the 2 and 5 positions of the aromatic ring. This specific halogenation pattern can significantly influence the electronic properties and steric profile of the molecule, making it a valuable building block for constructing peptides with enhanced binding affinity, altered metabolic stability, or unique conformational characteristics. In SPPS, the Fmoc (9-fluorenylmethoxycarbonyl) group serves as a base-labile protecting group for the amine terminus, allowing for orthogonal deprotection under mild, non-acidic conditions using secondary amines like piperidine . This makes it ideal for synthesizing peptides containing acid-sensitive moieties. Beyond its primary application in peptide science, this compound holds considerable promise in the field of supramolecular chemistry and materials science. Research on analogous structures, particularly Fmoc-diphenylalanine (Fmoc-FF), has demonstrated exceptional self-assembling properties into robust, biocompatible hydrogels . These hydrogels have found diverse applications as scaffolds for tissue engineering, matrices for controlled drug delivery, and in bioelectronics. The incorporation of dichloro-substituted homophenylalanine is expected to fine-tune the self-assembly kinetics, mechanical stiffness, and nanoscale architecture of the resulting supramolecular structures, potentially leading to materials with novel properties. Furthermore, Fmoc-protected homophenylalanine derivatives have been utilized as bioactive molecules in pharmacological research, for instance, in studies investigating intracellular calcium signaling . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H21Cl2NO4 B8179212 Fmoc-2,5-dichloro-L-homophenylalanine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4-(2,5-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21Cl2NO4/c26-16-10-11-22(27)15(13-16)9-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,10-11,13,21,23H,9,12,14H2,(H,28,31)(H,29,30)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCBTSHHSQSHBI-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC(=C4)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=C(C=CC(=C4)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Fmoc 2,5 Dichloro L Homophenylalanine and Its Analogues

Principles of Fmoc-Based Amino Acid Protection in Organic Synthesis

In peptide synthesis, the protection of the α-amino group of an amino acid is fundamental to prevent self-polymerization and ensure the formation of the desired peptide sequence. altabioscience.compeptide.com The 9-fluorenylmethoxycarbonyl (Fmoc) group is one of the most widely used amine protecting groups in modern organic synthesis, especially in solid-phase peptide synthesis (SPPS). creative-peptides.comwikipedia.orgnih.gov

The Fmoc group is introduced by reacting the amino acid with a reagent such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions. wikipedia.org The key advantage of the Fmoc group lies in its unique cleavage condition. It is exceptionally stable under acidic and neutral conditions but is readily removed by a weak organic base, typically a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF). altabioscience.comcreative-peptides.comwikipedia.org The deprotection occurs through a β-elimination mechanism, yielding dibenzofulvene and carbon dioxide, with the dibenzofulvene being scavenged by the amine base. chempep.com

This base lability makes the Fmoc group "orthogonal" to many side-chain protecting groups (e.g., tert-butyl (tBu), trityl (Trt)), which are typically acid-labile and removed at the final stage of synthesis with strong acids like trifluoroacetic acid (TFA). altabioscience.comnih.gov This orthogonality is the cornerstone of Fmoc-based SPPS, allowing for the selective deprotection of the N-terminal amine for chain elongation without disturbing the protecting groups on reactive side chains or the bond linking the peptide to the solid support. wikipedia.org The strong UV absorbance of the dibenzofulvene byproduct also allows for real-time monitoring of the deprotection step. wikipedia.orgchempep.com

Feature Fmoc Protecting Group Boc Protecting Group
Chemical Nature Base-labile carbamateAcid-labile carbamate
Cleavage Conditions Weak base (e.g., 20% Piperidine in DMF)Strong acid (e.g., Trifluoroacetic Acid - TFA)
Stability Stable to acids and hydrogenolysisStable to bases and nucleophiles
Primary Use Solid-Phase Peptide Synthesis (SPPS)Solid-Phase and Solution-Phase Synthesis
Orthogonality Orthogonal to acid-labile side-chain protecting groups (tBu, Trt)Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups
Monitoring Deprotection can be monitored by UV spectroscopy of the byproductNo simple spectrophotometric monitoring

Chiral Synthesis Strategies for Homophenylalanine Derivatives

The synthesis of the L-homophenylalanine backbone with the correct stereochemistry at the α-carbon is the most critical challenge. Homophenylalanine is a non-proteinogenic amino acid with an additional methylene (B1212753) group in its side chain compared to phenylalanine. nih.gov Several asymmetric strategies are employed to ensure the desired L-configuration.

Asymmetric alkylation is a powerful method for constructing chiral α-amino acids. chemrxiv.org These approaches often involve the alkylation of a chiral glycine enolate equivalent. For instance, a Schiff base derived from glycine (e.g., tert-butyl glycinate) can be deprotonated to form a nucleophilic enolate. This enolate is then reacted with an electrophile, in this case, a 2,5-dichlorobenzyl halide. The stereoselectivity of the reaction is controlled by a chiral phase-transfer catalyst or a chiral ligand complexed to a metal, such as copper or nickel, which coordinates with the enolate and directs the incoming electrophile to one face of the molecule. chemrxiv.orgthieme-connect.de This method allows for the direct formation of the carbon-carbon bond that establishes the homophenylalanine side chain with high enantioselectivity.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. A common strategy for amino acid synthesis involves attaching a chiral auxiliary, such as an Evans oxazolidinone or a derivative of pseudoephedrine, to a glycine molecule.

The presence of the bulky, stereochemically defined auxiliary blocks one face of the resulting enolate, forcing the alkylating agent (e.g., 2,5-dichlorobenzyl bromide) to approach from the opposite, less sterically hindered face. This results in a highly diastereoselective alkylation. Subsequent cleavage of the auxiliary under specific conditions (e.g., acid or base hydrolysis, or reduction) yields the desired L-homophenylalanine derivative with high enantiomeric purity. acs.org

Chiral Auxiliary Type Example Key Features
Oxazolidinones Evans AuxiliariesForms an imide with the substrate; stereodirection is controlled by substituents at the 4 and 5 positions.
Pyrrolidines (S)-1-amino-2-methoxymethylpyrrolidine (SAMP)Forms a chiral hydrazone; used for asymmetric alkylation of aldehydes and ketones.
Amino Alcohols PseudoephedrineForms a chiral amide; highly effective for asymmetric alkylation to produce optically active carboxylic acids and amino acids.
Piperazinediones Schöllkopf Bis-Lactim EthersA chiral glycine equivalent where alkylation occurs with high diastereoselectivity.
Camphorsultam Oppolzer's CamphorsultamProvides excellent stereocontrol in a variety of reactions, including alkylations and aldol reactions.

Beyond alkylation strategies, other enantioselective methods can be employed. Enzymatic and catalytic approaches are particularly powerful for establishing stereocontrol.

Enzymatic Transamination: A prominent method involves the asymmetric synthesis of L-homophenylalanine from its corresponding α-keto acid, 2-oxo-4-phenylbutanoic acid. nih.govgoogle.com This transformation can be catalyzed by engineered transaminase (aminotransferase) enzymes, which selectively transfer an amino group from an amino donor (like L-aspartate or L-lysine) to the keto acid, producing the L-amino acid with very high enantiomeric excess (>99% ee). nih.govnih.gov The low solubility of L-homophenylalanine can help drive the reaction equilibrium toward product formation, resulting in high conversion yields. nih.govgoogle.com

Asymmetric Hydrogenation: Another catalytic approach involves the asymmetric hydrogenation of a dehydroamino acid precursor. An α,β-unsaturated precursor to homophenylalanine can be hydrogenated using a chiral transition metal catalyst (e.g., based on Rhodium or Ruthenium with chiral phosphine ligands). The chiral catalyst coordinates to the double bond in a way that directs hydrogen addition to one face, selectively forming the L-enantiomer.

Regioselective Introduction of Halogen Substituents on the Aromatic Ring

The introduction of two chlorine atoms specifically at the 2- and 5-positions of the phenyl ring requires a regioselective halogenation strategy. This can be achieved either by starting with a pre-halogenated building block or by direct halogenation of a homophenylalanine precursor.

The most straightforward and common industrial approach is to use a commercially available, pre-halogenated starting material, such as 2,5-dichlorobenzyl bromide or 2,5-dichlorotoluene. This electrophilic substrate is then used in one of the asymmetric alkylation reactions described in section 2.2. This strategy avoids potential side reactions and issues with regiocontrol that can occur during the halogenation of the more complex amino acid structure.

Alternatively, direct electrophilic aromatic substitution on a phenylalanine or homophenylalanine derivative can be performed. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. However, controlling the reaction to yield only the 2,5-dichloro isomer without forming other isomers (e.g., 3,4-dichloro or polychlorinated products) can be challenging and may require specialized catalysts or directing groups. Flavin-dependent halogenase enzymes, for example, are known for their powerful regioselectivity in halogenating aromatic compounds, though their application to specific synthetic targets like this may require significant enzyme engineering. nih.gov

Purification and Validation Techniques in Synthetic Pathways

Throughout the synthesis of Fmoc-2,5-dichloro-L-homophenylalanine, rigorous purification and validation steps are essential to ensure the chemical purity and structural integrity of the intermediates and the final product.

Purification: Intermediates are typically purified using standard organic chemistry techniques. Column chromatography on silica gel is the most common method for separating the desired product from unreacted starting materials and byproducts. For the final Fmoc-protected amino acid, which is often a crystalline solid, recrystallization can be an effective method to achieve high purity. ajpamc.com In some modern synthetic approaches, such as Group-Assisted Purification (GAP), purification is simplified to washing and extraction, avoiding chromatography. nih.gov

Validation: A combination of analytical techniques is used to confirm the identity and purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC): Primarily used to assess the purity of the final product. Reversed-phase HPLC (RP-HPLC) can separate the target compound from closely related impurities, and the purity is determined by the relative area of the product peak. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. They provide detailed information about the chemical environment of each atom, confirming the presence of the Fmoc group, the homophenylalanine backbone, and the substitution pattern on the aromatic ring. Chiral shift reagents or derivatization may be used with NMR to confirm enantiomeric purity.

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound, providing definitive evidence that the correct molecule has been synthesized. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Optical Rotation: Measurement of the specific rotation using a polarimeter confirms the compound's chirality and helps to establish that the desired L-enantiomer has been produced.

Technique Purpose Information Provided
Column Chromatography PurificationSeparation of compounds based on polarity.
Recrystallization PurificationPurification of crystalline solids based on differential solubility.
HPLC Purity AssessmentQuantifies the amount of the desired product versus impurities. mdpi.com
NMR Spectroscopy Structure ElucidationConfirms the chemical structure, connectivity of atoms, and stereochemistry.
Mass Spectrometry Molecular Weight VerificationConfirms the molecular weight and elemental formula of the compound.
Polarimetry Stereochemical AnalysisMeasures the optical rotation to confirm the bulk enantiomeric configuration (e.g., L or D).

Analytical and Spectroscopic Characterization of Fmoc 2,5 Dichloro L Homophenylalanine and Its Molecular Conjugates

Spectroscopic Methods for Structural Elucidation

The precise chemical structure of Fmoc-2,5-dichloro-L-homophenylalanine is unequivocally determined through a combination of spectroscopic techniques that probe the molecule's atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy stands as a cornerstone for elucidating the carbon-hydrogen framework. In a typical ¹H NMR spectrum, characteristic signals would confirm the presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group, the protons of the dichlorinated phenyl ring, and the aliphatic protons of the homophenylalanine backbone. Similarly, ¹³C NMR spectroscopy would provide detailed information on the carbon environment, with distinct chemical shifts for the carbonyl, aromatic, and aliphatic carbons. While specific spectral data for this compound is not widely published in publicly accessible literature, the expected patterns can be inferred from the known spectra of similar Fmoc-protected amino acids.

Mass Spectrometry (MS) is indispensable for determining the molecular weight and confirming the elemental composition of the compound. High-resolution mass spectrometry techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), would provide a highly accurate mass measurement, corroborating the molecular formula of C₂₅H₂₁Cl₂NO₄. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further validate the structure by showing the loss of specific moieties, such as the Fmoc group.

Infrared (IR) Spectroscopy offers valuable insights into the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H stretching of the carbamate, the C=O stretching of the carboxylic acid and the urethane, and the aromatic C-H and C=C stretching vibrations of the fluorenyl and dichlorophenyl rings.

Table 1: Key Spectroscopic Data for this compound

Technique Parameter Expected Observation
¹H NMR Chemical Shifts (ppm) Signals for Fmoc group, dichlorophenyl ring, and homophenylalanine backbone protons.
¹³C NMR Chemical Shifts (ppm) Resonances for carbonyl, aromatic, and aliphatic carbons.
Mass Spectrometry Molecular Ion Peak [M+H]⁺ or [M-H]⁻ corresponding to the exact mass of C₂₅H₂₁Cl₂NO₄.

Chromatographic Techniques for Purity Assessment and Separation

Ensuring the chemical and enantiomeric purity of this compound is paramount for its application in peptide synthesis and other research areas. Chromatographic methods are the gold standard for this purpose.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of Fmoc-amino acids. A reversed-phase HPLC method, typically employing a C18 column with a gradient elution of acetonitrile and water (often with an acid modifier like trifluoroacetic acid), can effectively separate the target compound from any synthetic impurities. The high UV absorbance of the Fmoc group provides a sensitive method of detection.

Chiral Chromatography is essential to verify the enantiomeric purity of the L-homophenylalanine derivative. Specialized chiral stationary phases are used in HPLC to separate the L- and D-enantiomers, ensuring that the material is suitable for the synthesis of chirally pure peptides.

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times compared to traditional HPLC, making it an efficient tool for quality control and in-process monitoring during the synthesis of this compound.

Table 2: Typical Chromatographic Parameters for Fmoc-Amino Acid Analysis

Technique Stationary Phase Mobile Phase Detection
Reversed-Phase HPLC C18 Acetonitrile/Water Gradient with TFA UV (e.g., 265 nm)

Advanced Methodologies for Characterizing Self-Assembled Systems

The introduction of the bulky, aromatic Fmoc group and the halogenated phenyl ring can induce self-assembly of this compound into various supramolecular structures. The study of these systems requires specialized techniques. The halogenation on the phenylalanine side chain has been shown to influence the self-assembly and hydrogelation properties of Fmoc-phenylalanine derivatives nih.govbldpharm.com.

Circular Dichroism (CD) Spectroscopy is a powerful tool for probing the chiral organization of molecules in self-assembled states. The formation of ordered aggregates often leads to distinct CD signals that can provide information about the secondary structure and packing of the molecules.

Fluorescence Spectroscopy can be utilized to study the microenvironment and aggregation state of the compound. The intrinsic fluorescence of the Fmoc group is sensitive to its surroundings, and changes in the fluorescence spectrum (e.g., shifts in emission wavelength or changes in quantum yield) can indicate aggregation and changes in polarity.

Electron Microscopy , including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), provides direct visualization of the morphology of the self-assembled structures, revealing the formation of nanofibers, nanotubes, or other architectures.

Techniques for Analyzing Peptide and Protein Conformational Changes

Incorporating a non-canonical amino acid like 2,5-dichloro-L-homophenylalanine into a peptide or protein can significantly impact its three-dimensional structure and function. Several techniques are employed to study these conformational changes.

Circular Dichroism (CD) Spectroscopy is widely used to assess the secondary structure of peptides and proteins. By comparing the CD spectrum of a peptide containing the modified amino acid to that of its natural counterpart, researchers can determine if the modification induces or disrupts helical, sheet, or turn structures.

Fourier-Transform Infrared (FTIR) Spectroscopy , particularly in the amide I region, is sensitive to the secondary structure of peptides. Deconvolution of the amide I band can provide quantitative information about the different types of secondary structural elements present.

Nuclear Magnetic Resonance (NMR) Spectroscopy , through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide detailed, atom-level information about the three-dimensional structure of peptides in solution. This allows for the precise determination of the conformational effects of incorporating the dichlorinated homophenylalanine residue. Computational modeling and molecular dynamics simulations are often used in conjunction with NMR data to generate detailed structural models.

Table 3: Common Compound Names

Compound Name
This compound
(2S)-4-(2,5-dichlorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
Fmoc-phenylalanine
Acetonitrile

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes for Halogenated Unnatural Amino Acids

The synthesis of halogenated unnatural amino acids like Fmoc-2,5-dichloro-L-homophenylalanine is a dynamic area of research, with a continuous drive towards more efficient, selective, and sustainable methods.

Current research focuses on several promising avenues:

Advanced Catalytic Methods: Transition-metal-catalyzed C-H bond functionalization is a powerful strategy for the direct introduction of halogen atoms into amino acid precursors. This approach offers the potential for high regioselectivity and stereoselectivity, minimizing the need for protecting groups and reducing the number of synthetic steps.

Enzymatic and Chemoenzymatic Synthesis: Biocatalysis presents an environmentally friendly alternative to traditional chemical synthesis. The discovery and engineering of halogenase enzymes that can selectively halogenate amino acid scaffolds are of particular interest. nih.gov Chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical reactions, are also being explored to create complex halogenated amino acids.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control for hazardous reactions often involved in halogenation. The development of flow-based methods for the synthesis of this compound could lead to more efficient and cost-effective production.

These advancements are crucial for making a wider array of halogenated amino acids readily accessible to the scientific community, thereby accelerating their application in various fields.

Expanding the Repertoire of Bioactive Peptides and Protein Mimetics

The incorporation of this compound into peptide sequences can profoundly influence their biological activity, stability, and conformational properties.

Key research directions include:

Enhanced Binding Affinity and Specificity: The chlorine atoms on the phenyl ring can participate in halogen bonding, a non-covalent interaction that can enhance the binding affinity and specificity of a peptide for its biological target. This is particularly relevant in drug design, where tight and selective binding is crucial.

Improved Metabolic Stability: The presence of the unnatural amino acid can confer resistance to proteolytic degradation, thereby increasing the in vivo half-life of peptide-based drugs. The dichlorinated homophenylalanine moiety is not recognized by standard proteases, leading to more stable therapeutic candidates.

Conformational Control: The steric bulk and electronic properties of the dichlorinated phenyl group can be used to induce specific secondary structures, such as β-turns or helical folds, in peptides. This conformational constraint can lock the peptide into its bioactive conformation, leading to enhanced potency.

The systematic incorporation of this compound and other halogenated amino acids is a powerful tool for the rational design of novel peptide therapeutics with improved pharmacological profiles.

Innovations in Bioconjugation and Multicomponent System Design

The unique chemical properties of this compound open up new possibilities for the construction of complex biomolecular architectures.

Emerging areas of interest are:

Orthogonal Bioconjugation: The dichlorinated phenyl ring can potentially serve as a reactive handle for site-specific bioconjugation reactions. Developing novel ligation chemistries that are orthogonal to the native functional groups in proteins would allow for the precise attachment of payloads such as drugs, imaging agents, or polymers.

Self-Assembling Multicomponent Systems: Peptides containing this compound can be designed to self-assemble into well-defined nanostructures, such as fibrils or hydrogels. The halogen atoms can influence the packing and intermolecular interactions within these assemblies, allowing for the fine-tuning of their morphology and properties.

Stimuli-Responsive Systems: The electronic nature of the dichlorinated ring could be exploited to create peptide-based systems that respond to external stimuli, such as light or changes in redox potential. This could lead to the development of "smart" biomaterials for applications in drug delivery and diagnostics.

The ability to create complex, functional systems from the bottom-up using precisely engineered peptide building blocks is a key goal of this research area.

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The study of this compound and its applications is inherently interdisciplinary, bridging the gap between fundamental chemical synthesis and applied biological and materials science.

Future research will likely focus on:

Chemical Biology Probes: Peptides incorporating this amino acid can be used as chemical probes to study biological processes. For example, the chlorine atoms could serve as spectroscopic reporters for monitoring peptide-protein interactions or for imaging in cellular environments.

Bioinspired Materials: The principles governing the self-assembly of peptides containing halogenated amino acids can be used to design novel biomaterials with tailored mechanical and biological properties. These materials could find applications in tissue engineering, regenerative medicine, and as matrices for 3D cell culture.

Computational Design and Modeling: Molecular modeling and computational chemistry will play an increasingly important role in predicting the impact of incorporating this compound on peptide structure, function, and material properties. This will enable the in silico design of new molecules with desired characteristics, accelerating the pace of discovery.

The continued exploration of this unique amino acid will undoubtedly lead to new discoveries and technologies that benefit a wide range of scientific disciplines.

Q & A

Q. How is Fmoc-2,5-dichloro-L-homophenylalanine synthesized, and what are the critical steps to ensure purity?

The synthesis involves Fmoc protection of the amino group under alkaline conditions (pH > 7) to avoid protonation of the free amine, followed by coupling with dichloro-homophenylalanine. Key steps include:

  • pH control : Maintaining pH between 8–9 during Fmoc protection to prevent side reactions like dipeptide formation .
  • Purification : Reverse-phase HPLC to isolate the target compound from impurities such as unreacted starting materials, dipeptide derivatives, or chiral isomers .
  • Characterization : Confirmation via 1^1H/13^{13}C NMR for structural validation and mass spectrometry (MS) for molecular weight verification .

Q. What analytical methods are recommended for characterizing this compound?

  • HPLC/LC-MS : For assessing purity and detecting common impurities like free amino acids or dipeptide byproducts .
  • Chiral HPLC : To resolve enantiomeric impurities (e.g., D-isomers), which can arise during synthesis .
  • Elemental analysis : To confirm empirical formula consistency, particularly for halogen content (Cl) .

Q. What are the recommended storage and handling protocols for this compound?

  • Storage : Store at –20°C in a desiccator to prevent moisture absorption and thermal degradation .
  • Handling : Use gloves and protective eyewear. Avoid contact with strong oxidizers (e.g., peroxides) due to incompatibility risks .
  • Waste disposal : Collect organic waste separately and neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How do the 2,5-dichloro substituents influence peptide secondary structure and self-assembly?

The electron-withdrawing chloro groups enhance hydrophobic interactions and π-π stacking in peptide chains, promoting β-sheet formation. Methodological approaches include:

  • Circular Dichroism (CD) : To monitor structural transitions in solution.
  • Molecular Dynamics (MD) simulations : To predict aggregation behavior and stability of supramolecular assemblies .
  • X-ray crystallography : For atomic-level resolution of packing motifs in solid-state structures .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this derivative?

  • Coupling conditions : Use HOBt/DIC as coupling reagents at 0–4°C to minimize base-induced racemization .
  • Monitoring : Employ Kaiser or chloranil tests to confirm complete coupling before proceeding to subsequent steps .
  • Chiral purity checks : Regular chiral HPLC analysis during synthesis to detect and quantify D-isomers .

Q. How can researchers troubleshoot low coupling efficiency of this compound in SPPS?

  • Steric hindrance : Prolong coupling times (2–4 hours) or use microwave-assisted synthesis to enhance reactivity .
  • Solvent optimization : Switch to polar aprotic solvents like DMF or NMP to improve solubility .
  • Double coupling : Repeat the coupling step with fresh reagents to ensure complete amino acid incorporation .

Q. What are the ecological and safety implications of using this compound in laboratory settings?

  • Toxicity : Limited data exist, but handle as a potential irritant. Avoid inhalation and use fume hoods during weighing .
  • Environmental impact : Classified as hazardous to aquatic systems (Water Hazard Class 3). Prevent release into drains .
  • Decomposition : Thermal degradation releases NOx_x and CO; use CO2_2 fire extinguishers for emergencies .

Methodological Notes

  • Impurity profiling : Refer to Table 1 in for common Fmoc-amino acid impurities (e.g., β-Ala byproducts, dipeptides) and mitigation strategies.
  • Safety protocols : First-aid measures for skin/eye contact include immediate rinsing with water and medical consultation .

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